Methyl 1-carbamoyl-L-prolinate
Overview
Description
Methyl 1-carbamoyl-L-prolinate is an organic compound that belongs to the class of carbamates It is derived from L-proline, an amino acid, and features a carbamoyl group attached to the nitrogen atom of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-carbamoyl-L-prolinate typically involves the reaction of L-proline with methyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran, under mild conditions to prevent racemization. The process can be catalyzed by a base such as triethylamine to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of immobilized enzymes as biocatalysts can also be employed to achieve racemization-free synthesis, ensuring the optical purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
Methyl 1-carbamoyl-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its carbamoyl group can be modified to introduce various functional groups, making it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving carbamoylases.
Medicine: this compound is investigated for its potential therapeutic applications. It can be used in the design of prodrugs, where the carbamoyl group is cleaved in vivo to release the active drug.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of Methyl 1-carbamoyl-L-prolinate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can inhibit or activate the target proteins, depending on the nature of the modification .
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues such as lysine or cysteine, altering the protein’s function.
Enzymes: It can act as an inhibitor or activator of enzymes involved in metabolic pathways, affecting their catalytic activity.
Comparison with Similar Compounds
Methyl 1-carbamoyl-L-prolinate can be compared with other carbamate compounds such as:
Methyl carbamate: A simpler carbamate with a similar structure but lacking the proline ring.
Ethyl carbamate: Another carbamate with an ethyl group instead of a methyl group. It has different reactivity and applications compared to this compound.
N-aminosulfenyl carbamates: These compounds contain a sulfur atom in addition to the carbamoyl group, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to its incorporation of the proline ring, which imparts specific stereochemical properties and reactivity. This makes it a valuable intermediate in the synthesis of chiral compounds and a useful tool in stereoselective synthesis.
Properties
IUPAC Name |
methyl (2S)-1-carbamoylpyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3,(H2,8,11)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFXOIOJWFBIDH-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649394 | |
Record name | Methyl 1-carbamoyl-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578740-78-0 | |
Record name | Methyl 1-carbamoyl-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.